molecular formula C19H12F6O B8812738 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one CAS No. 103836-73-3

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one

Cat. No.: B8812738
CAS No.: 103836-73-3
M. Wt: 370.3 g/mol
InChI Key: OIUBVYQZMUKRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a double aldol condensation, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it an effective ligand for oxidative addition and reductive elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the trifluoromethyl groups, resulting in different electronic properties.

    trans,trans-Dibenzylideneacetone: Another related compound used as a ligand in catalysis, but with different substituents.

Uniqueness

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one is unique due to the presence of trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications where electron-withdrawing ligands are required .

Properties

CAS No.

103836-73-3

Molecular Formula

C19H12F6O

Molecular Weight

370.3 g/mol

IUPAC Name

1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one

InChI

InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H

InChI Key

OIUBVYQZMUKRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (15 g of 10% aqueous) is added with stirring, and under a nitrogen atmosphere to a solution of 4-trifluoromethylbenzaldehyde (6.42 g; 0.369 mol) in heptane (70 ml). Next, a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added to the above two phase system at a temperature range of from 25° C. to 30° C. over a period of two hours. The reaction mixture is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added, the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The precipitated solid is filtered, washed with heptane (40 ml), and water and dried under vacuum to afford 50.8 g of title product, 98.8% pure, mp 154° C. to 156° C. (yield: 73.7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
73.7%

Synthesis routes and methods II

Procedure details

A mixture of 4-trifluoromethylbenzaldehyde (8.4 kg), heptane (12.1 L), water (5.23 L), 50% sodium hydroxide (0.384 kg) and methyl bis(hydroxyethyl)oleylammonium chloride (0.213 kg) is stirred under a nitrogen atmosphere and heated to 40° C. to 45° C. Acetone (1.44 kg) is added to the above mixture over 2.3 hours. The resulting slurry is stirred and heated at 42° C. for two hours and then 85% phosphoric acid (1.36 kg) is added followed by isopropyl alcohol (8.97 L). The resultant mixture is heated at reflux (73° C.) for 1.5 hours and then cooled to 14° C. The reaction mixture is filtered, the isolated solids washed with heptane (5.29 L) and water (7.12 L). Drying affords 7.2 kg of the title compound, mp 154° C. to 155.5° C.
Quantity
8.4 kg
Type
reactant
Reaction Step One
Quantity
12.1 L
Type
reactant
Reaction Step One
Quantity
0.384 kg
Type
reactant
Reaction Step One
Quantity
0.213 kg
Type
catalyst
Reaction Step One
Name
Quantity
5.23 L
Type
solvent
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.97 L
Type
solvent
Reaction Step Four
Quantity
1.44 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4-trifluoromethylbenzaldehyde (65.2 g; 0.369 mol), heptane (70 ml), 10% sodium hydroxide solution (15 g) and water (30 ml) is stirred under a nitrogen atmosphere and heated to 40° C. Next, a solution of acetone (10.7 g) and of bis(2-hydroxyethyl)methyloleylammonium chloride (1.6 g) in heptane (30 ml) is added dropwise over three hours at the above temperature. After the addition is completed, the mixture is stirred at 40° C. to 45° C. for two hours. After two hours, isopropyl alcohol (68 ml) and hydrochloric acid (9.4 ml; concentrated) are added and the mixture heated at reflux for 1.5 hours. The reaction mixture is then cooled to 20° C., the precipitated solid is isolated by filtration, washed with heptane (40 ml) and water to afford 56.8 g of 99.6% pure title product, mp 154° C. to 156° C. (83.0% yield).
Quantity
65.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10.7 g
Type
solvent
Reaction Step Three
Yield
99.6%

Synthesis routes and methods IV

Procedure details

A solution of 4-trifluoromethylbenzaldehyde (64.2 g; 0.369 mol) in heptane (70 ml) is stirred under a nitrogen atmosphere, then sodium hydroxide (15 g; 10% aq), water (30 g), and bis(2-hydroxyethyl)tallowamine N-oxide (6 g) are added. Next a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added at 25° C. to 35° C. over a period of two hours. The resulting slurry is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added and the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The solid is filtered, washed with heptane (40 ml) and water, and is dried to afford 54.5 g of 99.9% pure title product (yield: 79.1%), mp 153° C. to 155° C.
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(2-hydroxyethyl)tallowamine N-oxide
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Yield
79.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.